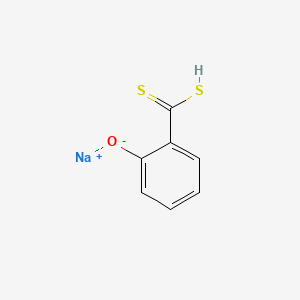

Sodium dithiosalicylate

描述

Sodium dithiosalicylate (C₁₄H₈Na₂O₄S₂) is a sulfur-containing derivative of salicylic acid, formed by the combination of two sodium salicylate molecules with two sulfur atoms . It appears as a grayish-white hygroscopic powder, highly soluble in water, and lacks the violet reaction with iron perchloride characteristic of traditional salicylates . Historically, it was introduced as a therapeutic alternative to sodium salicylate, particularly for treating articular rheumatism and gonorrhoeal arthritis, with reported efficacy even in cases where sodium salicylate failed . Its advantages include reduced gastrointestinal side effects and absence of tinnitus or collapse risks .

属性

CAS 编号 |

5795-98-2 |

|---|---|

分子式 |

C7H5NaOS2 |

分子量 |

192.2 g/mol |

IUPAC 名称 |

sodium;2-dithiocarboxyphenolate |

InChI |

InChI=1S/C7H6OS2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 |

InChI 键 |

LPOWFXPUCQABOD-UHFFFAOYSA-M |

规范 SMILES |

C1=CC=C(C(=C1)C(=S)S)[O-].[Na+] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: Sodium dithiosalicylate can be synthesized through the reaction of thiosalicylic acid with sodium hydroxide. The reaction typically involves dissolving thiosalicylic acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of sodium dithiosalicylate .

Industrial Production Methods: Industrial production of sodium dithiosalicylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thiosalicylic acid and sodium hydroxide, with controlled reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound .

化学反应分析

Types of Reactions: Sodium dithiosalicylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium dithiosalicylate can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides or sulfonic acids, while reduction may produce thiols or other reduced forms of the compound .

科学研究应用

Sodium dithiosalicylate has a wide range of scientific research applications, including:

作用机制

The mechanism of action of sodium dithiosalicylate involves the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the enzyme cyclooxygenase (COX), sodium dithiosalicylate reduces the production of prostaglandins, thereby alleviating inflammation and pain . This mechanism is similar to that of other nonsteroidal anti-inflammatory drugs (NSAIDs).

相似化合物的比较

Sodium Salicylate

- Structure : Sodium salicylate (C₇H₅NaO₃) lacks the disulfide bridge present in sodium dithiosalicylate.

- Therapeutic Use : Both compounds are used in anti-inflammatory and antipyretic treatments. However, sodium dithiosalicylate demonstrated superior efficacy in resolving refractory rheumatism without inducing gastric distress or ototoxicity .

- Safety : Sodium salicylate is associated with health hazards (GHS08, GHS07), including gastrointestinal irritation and metabolic acidosis . Sodium dithiosalicylate avoids these issues, likely due to its altered metabolic pathway .

Magnesium Dithiosalicylate

- Structure : Shares the dithiosalicylate anion but with magnesium as the counterion.

- Clinical Performance : In a controlled trial, magnesium dithiosalicylate showed comparable efficacy to aspirin in rheumatoid arthritis, with fewer side effects . This suggests that the dithiosalicylate moiety, rather than the cation, drives therapeutic benefits.

Dithiosalicylate Esters

Dimethyl-2,2'-dithiosalicylate and other ester derivatives (e.g., bis(2-methoxyethyl) ester) exhibit structural modifications that alter solubility and stability . For example:

| Compound | Solubility | Stability | Application |

|---|---|---|---|

| Sodium dithiosalicylate | High | Hygroscopic | Therapeutics |

| Dimethyl-2,2'-dithiosalicylate | Moderate | Less hygroscopic | Coordination chemistry |

These esters are primarily used in synthesizing coordination complexes rather than direct therapeutic applications .

Comparison with Sulfur-Containing Analogues

Sodium Thiosulphate (Na₂S₂O₃)

Sodium Dihydroxydithiocyanate

Iron(II) Dithiosalicylate Complexes

Sodium dithiosalicylate forms photo-thermally active iron(II) complexes, such as bis(dithiosalicylate) iron(II), which exhibit distinct UV-Vis and IR spectral profiles . These complexes are stable under thermal stress, with decomposition temperatures exceeding 160°C .

Comparison with Other Dithiolate Complexes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。